molecular formula C19H17ClN4O3 B2993935 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034413-80-2

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2993935
CAS No.: 2034413-80-2
M. Wt: 384.82
InChI Key: IXEYIDQUJMWRGU-UHFFFAOYSA-N
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Description

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from commercially available reagentsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-11-5-6-16-21-14-7-8-23(10-13(14)18(25)24(16)9-11)19(26)17-12-3-1-2-4-15(12)27-22-17/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEYIDQUJMWRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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